molecular formula C17H19N3O2S B068884 N-((4-Ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide CAS No. 186453-52-1

N-((4-Ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide

Cat. No. B068884
M. Wt: 329.4 g/mol
InChI Key: QOQSQUZQKXSMEG-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-Ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide, commonly known as EMH, is a chemical compound with potential therapeutic applications. EMH belongs to the class of hydrazinecarbothioamide derivatives, which have been extensively studied for their biological activities.

Mechanism Of Action

The exact mechanism of action of EMH is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease progression. EMH has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. EMH has also been shown to inhibit the activity of α-glucosidase, an enzyme involved in glucose metabolism, which makes it a potential therapeutic agent for diabetes.

Biochemical And Physiological Effects

EMH has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress. EMH has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases.

Advantages And Limitations For Lab Experiments

EMH has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, EMH has some limitations, such as its limited solubility in water and its potential to form complexes with metal ions, which may interfere with some assays.

Future Directions

EMH has shown promising results in various preclinical studies, and further research is needed to fully understand its potential therapeutic applications. Some potential future directions for EMH research include:
- Investigating the potential use of EMH as a drug delivery system for various drugs
- Studying the effects of EMH on different signaling pathways involved in disease progression
- Investigating the potential use of EMH in combination with other drugs for enhanced therapeutic efficacy
- Studying the pharmacokinetics and pharmacodynamics of EMH in animal models and humans
- Investigating the potential use of EMH in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
EMH is a promising chemical compound with potential therapeutic applications. Its wide range of biological activities and ease of synthesis make it an attractive target for further research. Further studies are needed to fully understand the mechanism of action of EMH and its potential use in various diseases.

Synthesis Methods

The synthesis of EMH can be achieved through the reaction of 4-ethoxybenzaldehyde and 2-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with hydrazine hydrate to obtain EMH in high yield and purity. The chemical structure of EMH has been confirmed by various spectroscopic techniques, including IR, NMR, and MS.

Scientific Research Applications

EMH has been shown to possess a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. Several studies have investigated the potential therapeutic applications of EMH in different diseases, such as cancer, diabetes, and neurodegenerative disorders. EMH has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.

properties

CAS RN

186453-52-1

Product Name

N-((4-Ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C17H19N3O2S/c1-2-22-15-9-7-13(8-10-15)11-18-17(23)20-19-12-14-5-3-4-6-16(14)21/h3-10,12,21H,2,11H2,1H3,(H2,18,20,23)/b19-12+

InChI Key

QOQSQUZQKXSMEG-WYMLVPIESA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CNC(=S)NN/C=C/2\C=CC=CC2=O

SMILES

CCOC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=CC=C2O

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O

synonyms

Hydrazinecarbothioamide, N-((4-ethoxyphenyl)methyl)-2-((2-hydroxypheny l)methylene)-

Origin of Product

United States

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